molecular formula C10H10Cl2OS B14497762 6-Chloro-3-(chloromethyl)-3-methyl-2,3-dihydro-1,4-benzoxathiine CAS No. 65331-10-4

6-Chloro-3-(chloromethyl)-3-methyl-2,3-dihydro-1,4-benzoxathiine

Cat. No.: B14497762
CAS No.: 65331-10-4
M. Wt: 249.16 g/mol
InChI Key: SOBDRWLNAWABGH-UHFFFAOYSA-N
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Description

6-Chloro-3-(chloromethyl)-3-methyl-2,3-dihydro-1,4-benzoxathiine is an organic compound that belongs to the class of benzoxathiines This compound is characterized by the presence of a benzene ring fused with an oxathiine ring, which contains both oxygen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(chloromethyl)-3-methyl-2,3-dihydro-1,4-benzoxathiine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chlorobenzyl chloride with sodium sulfide in the presence of a base, followed by cyclization with formaldehyde and hydrochloric acid. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(chloromethyl)-3-methyl-2,3-dihydro-1,4-benzoxathiine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-3-(chloromethyl)-3-methyl-2,3-dihydro-1,4-benzoxathiine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Chloro-3-(chloromethyl)-3-methyl-2,3-dihydro-1,4-benzoxathiine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical processes. The presence of the chloromethyl group allows it to form covalent bonds with nucleophilic sites on target molecules, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3-methyluracil: Another chlorinated compound with potential biological activities.

    6-Chloro-3-nitro-2-(phenylsulfonyl)methylimidazo[1,2-b]pyridazine:

Uniqueness

6-Chloro-3-(chloromethyl)-3-methyl-2,3-dihydro-1,4-benzoxathiine is unique due to its benzoxathiine ring structure, which imparts distinct chemical and biological properties. The combination of chlorine, methyl, and oxathiine groups makes it a versatile compound for various applications .

Properties

CAS No.

65331-10-4

Molecular Formula

C10H10Cl2OS

Molecular Weight

249.16 g/mol

IUPAC Name

6-chloro-3-(chloromethyl)-3-methyl-2H-1,4-benzoxathiine

InChI

InChI=1S/C10H10Cl2OS/c1-10(5-11)6-13-8-3-2-7(12)4-9(8)14-10/h2-4H,5-6H2,1H3

InChI Key

SOBDRWLNAWABGH-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2=C(S1)C=C(C=C2)Cl)CCl

Origin of Product

United States

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